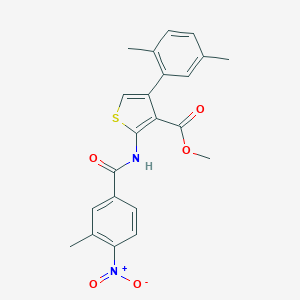![molecular formula C21H16Cl2N2O5 B445984 methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate](/img/structure/B445984.png)
methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl carbonyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinylidene moiety. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate: Similar in structure but with different substituents on the furan ring.
Furan-2,5-dicarboxylic acid derivatives: Share the furan ring but differ in functional groups.
Hydrazine derivatives: Similar hydrazinylidene moiety but with different aromatic rings.
Uniqueness
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a furan ring, a benzoate ester, and a hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H16Cl2N2O5 |
|---|---|
Molekulargewicht |
447.3g/mol |
IUPAC-Name |
methyl 4-[(E)-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-28-21(27)14-4-2-13(3-5-14)11-24-25-20(26)18-9-7-16(30-18)12-29-19-10-15(22)6-8-17(19)23/h2-11H,12H2,1H3,(H,25,26)/b24-11+ |
InChI-Schlüssel |
MOPCYQQUOSLBQD-BHGWPJFGSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)
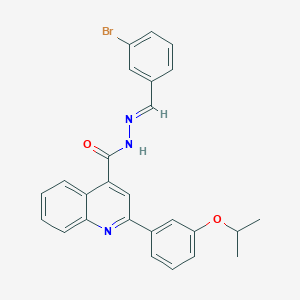
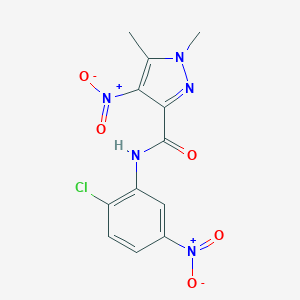

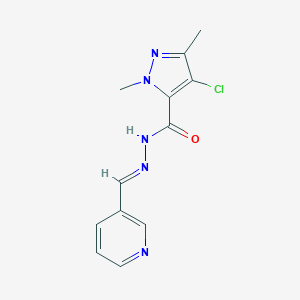
![4-tert-butyl-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B445911.png)
![METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE](/img/structure/B445912.png)
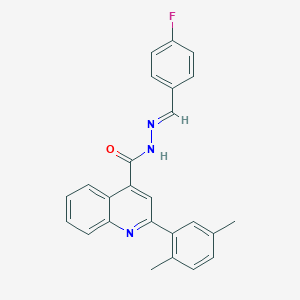
![2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B445915.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B445917.png)
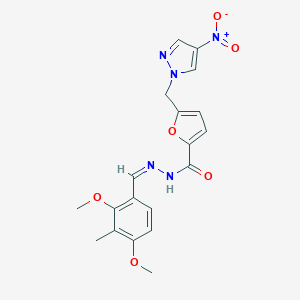
![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)
